ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
Description
Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate (CAS: 329934-95-4) is a heterocyclic compound featuring a thiochromeno[4,3-b]pyran core fused with a 2,4-dichlorophenyl substituent and an ethyl ester group. Its molecular formula is C₁₈H₁₇Cl₂NO₄, with a molar mass of 382.24 g/mol . The compound’s structure includes a sulfur atom in the thiochromeno ring system, distinguishing it from oxygen-containing chromene analogs.
Properties
IUPAC Name |
ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO4S/c1-2-27-20(25)17-15(11-8-7-10(22)9-13(11)23)16-18(28-19(17)24)12-5-3-4-6-14(12)29-21(16)26/h3-9,15H,2,24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDJIEKALKAMKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)SC4=CC=CC=C42)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired pyran ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or chloro groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of polycyclic pyran derivatives, which are often modified at the phenyl ring and ester group. Below is a detailed comparison with key analogs:
Table 1: Structural and Molecular Comparison
Key Observations :
Substituent Effects: The 2,4-dichlorophenyl group in the target compound introduces two chlorine atoms, which are moderately electron-withdrawing. This contrasts with the 4-fluorophenyl (weaker electron-withdrawing) and 4-nitrophenyl (strongly electron-withdrawing) analogs . The 3-pyridinyl variant (CAS: 923553-25-7) replaces the aromatic phenyl ring with a nitrogen-containing heterocycle, which could enhance solubility or coordination properties .
Ester Group Modifications :
- The ethyl ester in the target compound is a common feature in this class. However, the 2-methoxyethyl ester in the pyridinyl analog introduces an ether linkage, likely improving hydrophilicity and metabolic stability .
Thiochromeno vs.
Biological Activity
Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects based on various studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 4-hydroxy-6-methylpyran-2-one with 2,6-dichlorobenzaldehyde and ethyl cyanoacetate in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol. The resulting compound exhibits a thiochromeno-pyran structure that contributes to its biological properties.
Crystal Structure
The crystal structure of the compound reveals:
- A nearly planar 4H-pyran ring.
- A folded cyclohex-2-en-1-on-2,3-diyl moiety.
- Significant interactions between the dichlorophenyl moiety and the pyran ring.
Table 1 summarizes key crystallographic data:
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| a (Å) | 7.423(5) |
| b (Å) | 27.798(3) |
| c (Å) | 9.550(2) |
| β (°) | 117.62(4) |
| Volume (ų) | 1746.0(14) |
Biological Activity
The biological activity of this compound has been explored in various contexts:
Antimicrobial Properties
Research indicates that derivatives of thiochromeno-pyrans exhibit notable antimicrobial activities. For instance:
- Antibacterial Activity : Compounds similar to this structure have shown efficacy against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : The compound has demonstrated potential antifungal properties against common pathogenic fungi.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiochromeno derivatives:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Study : In vitro studies on human cancer cell lines have shown significant cytotoxic effects at micromolar concentrations.
Case Studies and Research Findings
- Cytotoxicity Studies : A study demonstrated that ethyl 2-amino derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
- Antioxidant Activity : Another investigation reported that compounds with a similar thiochromeno structure possess strong antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
- In Vivo Studies : Animal model studies have shown promising results where administration of the compound resulted in reduced tumor growth and improved survival rates compared to control groups .
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents enhance reaction rates but may require inert atmospheres to prevent hydrolysis .
- Catalyst Screening : Palladium catalysts improve coupling efficiency for dichlorophenyl incorporation .
- Purity Monitoring : Intermediate purification via column chromatography (silica gel, hexane/EtOAc) ensures high yields (>70%) .
Basic: Which analytical techniques are essential for confirming purity and structure?
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors reaction progress and quantifies purity (>95%) .
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺) confirms molecular formula (C₂₁H₁₄Cl₂NO₃S) .
Advanced: How can discrepancies between NMR and X-ray data be resolved?
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing forces:
- Dynamic NMR : Variable-temperature ¹H NMR identifies conformational exchange (e.g., keto-enol tautomers) .
- X-ray Refinement : Disorder in crystal structures (e.g., dichlorophenyl orientation) is resolved using restraints and anisotropic displacement parameters .
- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate dominant conformers .
Advanced: What computational methods predict electronic properties, and how do substituents affect reactivity?
- DFT/Molecular Orbital Analysis : HOMO-LUMO gaps (~4.5 eV) suggest electrophilic reactivity at the pyran oxygen and thiochromene sulfur .
- Substituent Effects :
Advanced: What strategies address molecular disorder in crystal structure determination?
- Data Collection : High-resolution X-ray data (Mo-Kα, θmax > 25°) improves electron density maps .
- Refinement Protocols :
Basic: What safety precautions are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Storage : Air-tight containers under nitrogen, away from light (degradation via photooxidation) .
Advanced: How does the thiochromeno-pyran core influence pharmacological activity compared to derivatives?
- Bioisosterism : The sulfur atom enhances lipophilicity (clogP ~3.5 vs. ~2.8 for oxa-analogs), improving membrane permeability .
- Structure-Activity Relationships (SAR) :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
